molecular formula C8H18N2S B12897597 Heptyl carbamimidothioate CAS No. 44996-93-2

Heptyl carbamimidothioate

Cat. No.: B12897597
CAS No.: 44996-93-2
M. Wt: 174.31 g/mol
InChI Key: HCNAJTACWLAWAR-UHFFFAOYSA-N
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Description

Heptyl carbamimidothioate is an organic compound that belongs to the class of carbamimidothioates These compounds are characterized by the presence of a carbamimidothioate group, which consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl carbamimidothioate can be synthesized through a mild one-pot synthesis method. This involves the reaction of aryl diazonium fluoroborates, aryl isothiocyanates, and amines in the presence of triethylamine (Et3N) as a base at room temperature . The reaction is efficient and does not require a catalyst, making it an attractive method for the synthesis of carbamimidothioates.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available reagents and mild reaction conditions. The process can be scaled up for industrial production by optimizing reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Heptyl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamimidothioate group to a thiourea derivative.

    Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Various substituted carbamimidothioates.

Scientific Research Applications

Heptyl carbamimidothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptyl carbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Heptyl carbamimidothioate can be compared with other carbamimidothioate derivatives:

Properties

CAS No.

44996-93-2

Molecular Formula

C8H18N2S

Molecular Weight

174.31 g/mol

IUPAC Name

heptyl carbamimidothioate

InChI

InChI=1S/C8H18N2S/c1-2-3-4-5-6-7-11-8(9)10/h2-7H2,1H3,(H3,9,10)

InChI Key

HCNAJTACWLAWAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC(=N)N

Origin of Product

United States

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